TAS-116 is a novel, potent, and orally active small molecule inhibitor of heat shock protein 90 (HSP90). [, , , , , , ] Specifically, it demonstrates high selectivity for the cytosolic isoforms HSP90α and HSP90β, [, , , , ] without significant inhibition of HSP90 paralogs like GRP94 or TRAP1. [, ] This selectivity for HSP90α/β distinguishes TAS-116 from earlier generations of HSP90 inhibitors and contributes to its potentially reduced off-target toxicity. [, ] Its primary role in scientific research lies in investigating its potential as an antitumor agent, particularly in combination therapies. [, , , , , , , , , , , , , , ]
Synthesis Analysis
The synthesis of TAS-116 was achieved through a series of chemical modifications starting from a 4-(1H-indol-1-yl)benzamide derivative. [] Key steps included:
The final compound, TAS-116, was prepared through coupling reactions with 4-substituted-pyrazolopyridines and appropriate benzonitriles. []
Molecular Structure Analysis
The molecular structure of TAS-116 has been elucidated through X-ray crystallography studies. [, ] These studies revealed that TAS-116 interacts with multiple regions within the N-terminal ATP-binding site of HSP90, including the ATP-binding pocket itself, the ATP lid region, and the hydrophobic pocket. [, ] This multi-site binding mode is thought to contribute to its potent and selective inhibitory activity against HSP90α and HSP90β. [, ]
Mechanism of Action
TAS-116 exerts its antitumor activity primarily through the inhibition of HSP90α and HSP90β. [, , , ] HSP90 is a molecular chaperone involved in stabilizing and regulating a wide range of client proteins, many of which are involved in cancer cell growth and survival. [, , , ]
By binding to HSP90α/β, TAS-116 prevents the proper folding and maturation of these client proteins, leading to their ubiquitination and subsequent degradation by the proteasome. [, , ] This depletion of client proteins disrupts multiple signaling pathways critical for tumor cell proliferation, survival, and drug resistance. [, , , , , , , , ]
Physical and Chemical Properties Analysis
Multiple Myeloma: TAS-116 demonstrates significant anti-myeloma activity both in vitro and in vivo, including models of bortezomib resistance. [] It exhibits synergistic cytotoxicity when combined with bortezomib, as well as inhibitors of the RAS-RAF-MEK-ERK signaling pathway. [, ]
Small Cell Lung Cancer: TAS-116 exhibits potent antitumor activity as a single agent and in combination with anthracyclines like amrubicin, overcoming drug resistance mechanisms and enhancing apoptosis. []
Non-Small Cell Lung Cancer: TAS-116 demonstrates synergistic effects in combination with taxanes (docetaxel and paclitaxel) in EGFR-tyrosine kinase inhibitor-resistant models, particularly in LSCC and K-RAS mutated NSCLC. []
Gastrointestinal Stromal Tumors (GIST): TAS-116 shows promising activity against imatinib-resistant GIST models, particularly in combination with sunitinib. [] This combination therapy inhibits KIT signaling, reduces tumor microvessel density, and suppresses VEGF expression. []
Adult T-Cell Leukemia/Lymphoma (ATL): TAS-116 demonstrates significant anti-ATL activity in both Tax-positive and Tax-negative models, primarily through the downregulation of the NF-κB pathway and cell cycle arrest. []
Pulmonary Fibrosis: TAS-116 effectively ameliorates HCl-induced lung injury and fibrosis in mouse models, even with delayed treatment initiation. [, , ] Co-administration with HSP70 inducers further enhances its protective effects. []
Phase I Trials: Initial clinical trials established the safety profile, maximum tolerated dose, and pharmacokinetics of TAS-116 in patients with advanced solid tumors. [, , ] These trials also provided preliminary evidence of antitumor activity. [, , ]
Phase II Trials: A phase II trial demonstrated clinical activity of TAS-116 in patients with advanced GIST refractory to standard therapies. [, ]
Phase III Trials: A pivotal phase III trial (CHAPTER-GIST-301) showed that TAS-116 significantly prolonged progression-free survival compared with placebo in patients with advanced GIST refractory to imatinib, sunitinib, and regorafenib. [, ]
Combination Trials: Ongoing clinical trials are exploring the efficacy and safety of TAS-116 in combination with other anti-cancer agents, including nivolumab in colorectal cancer and other solid tumors (EPOC1704) [, ] and palbociclib in advanced breast cancer progressing on CDK4/6i and solid tumors with retinoblastoma (Rb)-deficiency (BrUOG 387). []
Applications
Dedifferentiated GIST Model: A cell line (DeGISTL1) established from cecal GIST of familial GIST model mice showed high expression of HSP90 families and glutaminase 1. [] Pimitespib inhibited the proliferation of DeGISTL1 cells. []
Future Directions
Biomarker Development: Identifying predictive biomarkers for TAS-116 response is crucial for selecting patients most likely to benefit from treatment. [, , ] This includes exploring the role of genetic alterations (e.g., KIT mutations, Rb-deficiency) and tumor microenvironmental factors. [, , ]
Combination Therapies: Further investigation of TAS-116 in combination with other anti-cancer agents, such as immune checkpoint inhibitors, targeted therapies, and chemotherapy, holds promise for enhancing efficacy and overcoming drug resistance. [, , , , , , , ]
Related Compounds
17-Allylamino-17-demethoxygeldanamycin (17-AAG)
Compound Description: 17-AAG is a geldanamycin derivative and a first-generation HSP90 inhibitor []. It binds to the ATP-binding site of HSP90, inhibiting its chaperone function and leading to the degradation of client proteins [].
Relevance: TAS-116 exhibited cytotoxicity in an acute B cell leukemia cell line (NALM6) resistant to 17-AAG, suggesting potential advantages in overcoming resistance mechanisms associated with earlier-generation HSP90 inhibitors []. Unlike TAS-116, 17-AAG is not selective for the alpha and beta isoforms of HSP90.
Amrubicin (AMR)
Compound Description: Amrubicin is an anthracycline derivative used to treat platinum-resistant small cell lung cancer (SCLC) []. It exerts its antitumor activity through DNA damage via topoisomerase II inhibition [].
Relevance: TAS-116 demonstrated synergistic effects with amrubicin in vitro and enhanced its antitumor activity in SCLC xenograft models []. This combination suggests potential benefits in treating SCLC, particularly as TAS-116 may enhance amrubicin's efficacy.
Doxorubicin (DOX)
Compound Description: Doxorubicin is another anthracycline that induces apoptosis by damaging DNA through topoisomerase II inhibition [].
Relevance: Similar to amrubicin, doxorubicin showed synergistic effects with TAS-116 in inducing apoptosis in SCLC cell lines []. This suggests a broader potential for TAS-116 to enhance the activity of anthracyclines in cancer treatment.
Docetaxel (DTX)
Compound Description: Docetaxel is a taxane chemotherapeutic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis [].
Relevance: TAS-116 exhibited synergistic effects with docetaxel against LSCC cell lines, enhancing docetaxel-mediated apoptosis []. These findings suggest a potential therapeutic benefit of combining TAS-116 with docetaxel, particularly in EGFR-TKI-resistant NSCLC, including LSCC.
Paclitaxel (PTX)
Compound Description: Paclitaxel is another taxane chemotherapeutic agent with a similar mechanism of action to docetaxel [].
Relevance: Like docetaxel, paclitaxel showed synergistic effects with TAS-116 against LSCC cell lines []. This further supports the potential of combining TAS-116 with taxanes in treating EGFR-TKI-resistant NSCLC.
Geldanamycin
Compound Description: Geldanamycin is a natural product and a first-generation HSP90 inhibitor []. It binds to the ATP-binding site of HSP90 and inhibits its chaperone function [].
Relevance: TAS-116 is a more selective HSP90 inhibitor compared to geldanamycin []. While geldanamycin inhibits all HSP90 isoforms, TAS-116 specifically targets the alpha and beta isoforms, which might contribute to its improved safety profile.
NVP-AUY922
Compound Description: NVP-AUY922 is an isoxazole resorcinol derivative and an HSP90 inhibitor [].
Relevance: Unlike NVP-AUY922, which caused retinal toxicity in rats, TAS-116 did not induce photoreceptor injury, demonstrating a better safety profile regarding ocular toxicity []. This difference is likely due to the lower distribution of TAS-116 in retinal tissue compared to NVP-AUY922.
THS-510
Compound Description: THS-510 is a small fragment of TAS-116 designed to interact with the lid region and hydrophobic pockets of HSP90 without binding to the ATP-binding pocket [].
Relevance: THS-510 exhibited enthalpy-driven binding to HSP90α and selectively inhibited cytosolic HSP90 activity []. This finding indicates that the hydrophobic pocket interactions are crucial for TAS-116 and its derivatives' potency and selectivity for cytosolic HSP90.
4-(1H-Indol-1-yl)benzamide Derivatives
Compound Description: This group represents the initial hit compounds from which TAS-116 was developed []. These derivatives possess a 4-(1H-indol-1-yl)benzamide core structure [].
Relevance: TAS-116's discovery involved the chemical optimization of these initial hit compounds []. Structural modifications, including ring expansions and substitutions, led to the development of TAS-116 with improved potency, selectivity, and pharmacological properties.
4-Substituted-Pyrazolopyridines
Compound Description: This group represents intermediate compounds used in the synthesis of TAS-116 [].
Relevance: These compounds are key building blocks in the multistep synthesis of TAS-116, demonstrating the synthetic strategy employed to construct the final molecule [].
Compound Description: Compound 11a, with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure, served as a starting point for structure-activity relationship (SAR) studies that led to TAS-116 [].
Relevance: Optimizing compound 11a's structure through SAR studies resulted in identifying the pyrazolo[3,4-b]pyridine derivative, TAS-116 []. This highlights the iterative process of drug development and the importance of structural modifications for improving pharmacological properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sisomycin is an amino cyclitol glycoside, an aminoglycoside antibiotic, a beta-L-arabinoside and a monosaccharide derivative. Sisomicin has been used in trials studying the treatment of Pyoderma. Sisomicin is a natural product found in Micromonospora inyonensis and Euglena gracilis with data available. Sisomicin is a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis. Sisomicin is strucurally similar to gentamicin but has a unique unsaturated diamino sugar. Of the aminoglycoside antibiotics, sisomicin has the greatest activity against gram-positive bacteria. Antibiotic produced by Micromonospora inyoensis. It is closely related to gentamicin C1A, one of the components of the gentamicin complex (GENTAMICINS).
Sitagliptin is a triazolopyrazine that exhibits hypoglycemic activity. It has a role as a serine proteinase inhibitor, a hypoglycemic agent, an EC 3.4.14.5 (dipeptidyl-peptidase IV) inhibitor, an environmental contaminant and a xenobiotic. It is a triazolopyrazine and a trifluorobenzene. Sitagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used in conjunction with diet and exercise to improve glycemic control in patients with type 2 diabetes mellitus. The effect of this medication leads to glucose dependent increases in insulin and decreases in glucagon to improve control of blood sugar. Sitagliptin was granted FDA approval on October 16, 2006. Sitagliptin is a Dipeptidyl Peptidase 4 Inhibitor. The mechanism of action of sitagliptin is as a Dipeptidyl Peptidase 4 Inhibitor. Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other oral hypoglycemic agents. Only rare isolated reports of liver injury due to sitagliptin have been published. Sitagliptin is an orally available, competitive, beta-amino acid-derived inhibitor of dipeptidyl peptidase 4 (DDP-4) with hypoglycemic activity. Sitagliptin may cause an increased risk in the development of pancreatitis. A pyrazine-derived DIPEPTIDYL-PEPTIDASE IV INHIBITOR and HYPOGLYCEMIC AGENT that increases the levels of the INCRETIN hormones GLUCAGON-LIKE PEPTIDE-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It is used in the treatment of TYPE 2 DIABETES. See also: Sitagliptin Phosphate (has salt form); Sitagliptin; metformin hydrochloride (component of).
Sitamaquine (WR-6026) is an orally active 8-aminoquinoline analog in development by the Walter Reed Army Institute, in collaboration with GlaxoSmithKline (formerly SmithKline Beecham), for the potential treatment of visceral leishmaniasis.
Daucosterol is a steroid saponin that is sitosterol attached to a beta-D-glucopyranosyl residue at position 3 via a glycosidic linkage. It has bee isolated from Panax japonicus var. major and Breynia fruticosa. It has a role as a plant metabolite. It is a steroid saponin, a beta-D-glucoside and a monosaccharide derivative. It is functionally related to a sitosterol. It derives from a hydride of a stigmastane. Sitogluside is a natural product found in Acanthus ilicifolius, Iris tectorum, and other organisms with data available.